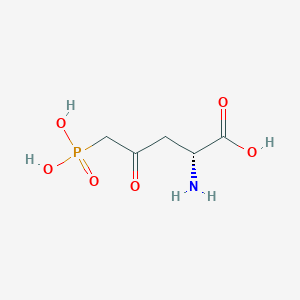

4-Oxo-5-phosphononorvaline

Description

Structure

3D Structure

Properties

CAS No. |

129938-34-7 |

|---|---|

Molecular Formula |

C5H10NO6P |

Molecular Weight |

211.11 g/mol |

IUPAC Name |

(2R)-2-amino-4-oxo-5-phosphonopentanoic acid |

InChI |

InChI=1S/C5H10NO6P/c6-4(5(8)9)1-3(7)2-13(10,11)12/h4H,1-2,6H2,(H,8,9)(H2,10,11,12)/t4-/m1/s1 |

InChI Key |

OLCWOBHEVRCMLO-SCSAIBSYSA-N |

SMILES |

C(C(C(=O)O)N)C(=O)CP(=O)(O)O |

Isomeric SMILES |

C([C@H](C(=O)O)N)C(=O)CP(=O)(O)O |

Canonical SMILES |

C(C(C(=O)O)N)C(=O)CP(=O)(O)O |

Synonyms |

4-OPNV 4-oxo-5-phosphononorvaline MDL 100453 MDL-100,453 |

Origin of Product |

United States |

Molecular Mechanisms of Action and Target Interactions of 4 Oxo 5 Phosphononorvaline

Competitive Antagonism at the N-Methyl-D-Aspartate Receptor Glutamate (B1630785) Binding Site

4-Oxo-5-phosphononorvaline functions as a competitive antagonist at the glutamate binding site on the NMDA receptor complex. acs.orgacs.orglookchem.comebi.ac.uk This means it directly competes with the endogenous agonist, glutamate, for the same recognition site on the receptor. ahajournals.orgnih.gov By binding to this site, it prevents glutamate from activating the receptor, thereby inhibiting the opening of the associated ion channel. lookchem.comucdavis.edu

Research has demonstrated its potency and selectivity in this role. In competitive binding assays using rat cortical membranes, this compound showed a strong affinity for the NMDA receptor's glutamate site. lookchem.com Its functional antagonism was further confirmed by its ability to inhibit the accumulation of cyclic guanosine (B1672433) monophosphate (cGMP) stimulated by NMDA in rat cerebellar slices. lookchem.com In these functional tests, it was found to be equipotent to the well-known NMDA antagonist 2-amino-5-phosphonopentanoic acid (AP5). lookchem.com However, it showed no significant activity at the binding sites for kainic acid or α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA), highlighting its selectivity for the NMDA receptor. lookchem.com

| Compound | Binding Affinity (Ki) | Functional Antagonism (IC50) |

|---|---|---|

| This compound (MDL 100,453) | 109 nM | 29 μM |

| AP5 (1) | 176 nM | 28 μM |

| CPP (3) | 42 nM | 4.3 μM |

| CGS 19,755 (4) | 32 nM | 5.4 μM |

Data derived from competitive binding assays in rat cortical membranes and NMDA-stimulated cGMP accumulation in rat cerebellar slices. lookchem.com

Allosteric Modulation and Subunit Selectivity Investigations

While this compound is a competitive antagonist acting at the agonist binding site, not an allosteric modulator, its interaction with different NMDA receptor subunit compositions has been a subject of investigation. nih.gov NMDA receptors are heterotetramers, typically composed of two GluN1 subunits and two GluN2 subunits (A-D). mdpi.com The specific GluN2 subunit confers distinct pharmacological and biophysical properties to the receptor complex. nih.gov

Studies using diheteromeric NMDA receptor subunit combinations expressed in Xenopus oocytes have revealed that this compound exhibits subunit selectivity. nih.gov It demonstrates a notable preference for NMDA receptors containing the GluN2A (also cited as NR2A) subunit. nih.gov Specifically, it was found to have an approximately 5- to 10-fold higher selectivity for the NR1A/NR2A subtype combination compared to receptors containing NR2B, NR2C, or NR2D subunits. nih.gov This selectivity profile may explain some of its distinct behavioral outcomes in preclinical models compared to other NMDA antagonists with different subunit preferences. nih.gov

| NMDA Receptor Subtype Combination | Apparent Affinity (Kb) |

|---|---|

| NR1A/NR2A | 0.6 μM |

| NR1A/NR2B | Higher Kb (lower affinity) |

| NR1A/NR2C | Higher Kb (lower affinity) |

| NR1A/NR2D | Higher Kb (lower affinity) |

Data derived from studies on NMDA receptor subunit combinations expressed in Xenopus oocytes. nih.gov The study reported a 5- to 10-fold selectivity for the NR1A/NR2A subtype.

Downstream Signaling Pathway Perturbations Induced by NMDA Receptor Blockade

The blockade of the NMDA receptor by this compound prevents the influx of Ca2+, which serves as a critical second messenger, thereby perturbing multiple intracellular signaling pathways. ucdavis.edu The activation of NMDA receptors normally leads to the stimulation of various Ca2+-dependent enzymes and cascades, including Protein Kinase C (PKC), Protein Kinase A (PKA), and Calcium/calmodulin-dependent protein kinase II (CaMKII). ucdavis.edu Consequently, antagonism by this compound inhibits the activation of these pathways that are crucial for synaptic plasticity and other cellular functions. ucdavis.edu

Furthermore, a significant consequence of NMDA receptor antagonism is its effect on other glutamate receptors. Research indicates that blocking NMDA receptors can lead to an upregulation and enhanced function of AMPA receptors. nih.gov This compensatory mechanism is believed to be a key part of the therapeutic effects seen with some NMDA antagonists. nih.gov The blockade can also trigger the activation of downstream synaptogenic signaling pathways, which are involved in the formation of new synapses. nih.gov In essence, by inhibiting NMDA receptor function, this compound can indirectly modulate glutamatergic transmission and synaptic architecture through these complex downstream effects.

Impact on Cellular Ion Homeostasis and Excitatory Neurotransmission

The primary role of the NMDA receptor is to function as a ligand-gated ion channel that, upon activation, allows the passage of cations, most notably Ca2+, into the neuron. lookchem.commdpi.com This influx of Ca2+ is a key event in excitatory neurotransmission and is essential for maintaining cellular ion homeostasis. ucdavis.edu

Advanced Synthetic Methodologies for 4 Oxo 5 Phosphononorvaline and Its Analogues

Enantioselective Synthesis of (R)-4-Oxo-5-phosphononorvaline from Chiral Building Blocks

The stereochemistry of 4-oxo-5-phosphononorvaline is critical for its biological function, with the (R)-enantiomer showing potent activity. acs.org Consequently, synthetic approaches that establish this stereocenter in a controlled manner are of high importance. Utilizing readily available chiral building blocks, such as amino acid derivatives, is a common and effective strategy.

Synthesis Routes from D-Aspartic Acid Derivatives

D-Aspartic acid serves as a valuable chiral starting material for the enantioselective synthesis of (R)-4-oxo-5-phosphononorvaline. A key strategy involves the chemoselective nucleophilic substitution on a protected D-aspartic acid diester. scielo.br This approach leverages the differential reactivity of the two ester groups to introduce the desired side chain.

A representative synthesis can be conceptualized starting from a suitably protected D-aspartic acid, such as the N-Boc protected dimethyl ester. The crucial step is the selective reaction at the C4 ester group with a phosphonate-containing nucleophile. For instance, the lithium anion of dimethyl methylphosphonate (B1257008) can be added to the C4 carbonyl group. This is followed by an acidic workup and subsequent deprotection steps to yield the final (R)-4-oxo-5-phosphononorvaline. The use of the chiral pool starting material ensures the correct stereochemistry at the α-carbon. scielo.br

Convergent Synthetic Pathways to the Core Structure

Convergent synthesis, where different fragments of the molecule are prepared separately and then combined, offers an efficient route to the β-keto phosphonate (B1237965) core of this compound. A practical and efficient method for preparing β-keto phosphonates involves the acylation of triethyl phosphonoacetate with a carboxylic acid chloride in the presence of magnesium chloride and triethylamine, followed by decarbethoxylation. tandfonline.com

In the context of (R)-4-oxo-5-phosphononorvaline, a convergent approach could involve the coupling of two key fragments:

A chiral fragment containing the protected amino acid portion.

An achiral fragment containing the phosphonate moiety.

For example, an N-protected (R)-aspartic acid semialdehyde or a related electrophilic derivative can be reacted with a nucleophilic phosphonate species, such as the anion of diethyl methylphosphonate, to form the carbon-carbon bond and construct the core backbone of the target molecule. ehu.es

Chemical Derivatization Strategies for Structure-Activity Relationship Elucidation

To understand the relationship between the chemical structure of this compound and its biological activity, various analogues are synthesized and evaluated. acs.org This involves systematic modifications to the ketone moiety, the phosphonate group, and the amino acid backbone. ehu.es

Synthesis of Ketone Moiety Modifications (e.g., Oxime Analogues)

The ketone group in this compound is a key site for modification. It was hypothesized that replacing the ketone with similar, but less readily enolizable groups, could impact binding potency and bioavailability. ehu.es Oximes and their ethers are common ketone isosteres.

The synthesis of these analogues is typically achieved through a straightforward condensation reaction. (R)-4-Oxo-5-phosphononorvaline is reacted with hydroxylamine (B1172632) or O-alkylhydroxylamines under standard conditions, often in a buffered aqueous solution or in the presence of a base like pyridine, to yield a mixture of (E)- and (Z)-oximes or their corresponding ethers. ehu.esscispace.com

Table 1: Examples of Ketone Moiety Modifications

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| (R)-4-Oxo-5-phosphononorvaline | Hydroxylamine Hydrochloride | (R)-4-(Hydroxyimino)-5-phosphononorvaline | ehu.es |

Exploration of Phosphonate Group Modifications

The phosphonate group is essential for the activity of this compound, likely involved in binding to the NMDA receptor. Modifications to this group, such as altering the phosphonate esters or converting it to the phosphonic acid, are critical for SAR studies.

The classic Michaelis-Arbuzov reaction is a fundamental method for forming the carbon-phosphorus bond and can be used to introduce different phosphonate esters. researchgate.netorganic-chemistry.org For example, reacting an appropriate halo-keto precursor with various trialkyl phosphites (e.g., trimethyl phosphite, triethyl phosphite, tribenzyl phosphite) would yield the corresponding dimethyl, diethyl, or dibenzyl phosphonate esters.

Furthermore, the phosphonate esters can be converted to the corresponding phosphonic acid. This is typically achieved by hydrolysis, often under acidic conditions (e.g., using concentrated HCl) or via silyl-mediated dealkylation (e.g., using trimethylsilyl (B98337) bromide), which is a milder method. mdpi.com These modifications can influence the compound's polarity, solubility, and ability to mimic the carboxylate group of glutamate (B1630785).

Alpha-Amino Acid Backbone Derivatizations

Modifications to the α-amino acid portion of the molecule can provide insights into the steric and electronic requirements of the receptor's binding pocket. This includes N-alkylation, N-acylation, and other modifications of the amine group.

For analytical purposes, the primary amine of this compound has been derivatized with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) for fluorescence detection in liquid chromatography. nih.gov This demonstrates the accessibility of the amino group for chemical modification. For SAR studies, similar reactions can be employed using various alkylating agents (e.g., alkyl halides) under basic conditions or acylating agents (e.g., acid chlorides, anhydrides) to introduce different substituents on the nitrogen atom. Such derivatizations help to probe the space available within the ligand-binding domain of the NMDA receptor.

Methodological Advancements in Phosphonorvaline Scaffold Construction

The construction of the phosphonorvaline scaffold, characterized by a phosphonate group, a ketone at the β-position, and an amino group at the γ-position relative to the phosphonate, has been approached through several synthetic strategies. These methods often utilize readily available chiral starting materials, such as amino acids, to ensure the desired stereochemistry in the final product.

A significant advancement in the synthesis of related scaffolds involves the diastereoselective reduction of γ-amino-β-ketophosphonates. This approach allows for the creation of γ-amino-β-hydroxyphosphonates, which are closely related structural analogues. For instance, γ-N-benzylamino-β-ketophosphonates, which can be prepared from L-amino acids like L-proline and L-serine, undergo highly diastereoselective reduction. mdpi.com The use of specific reducing agents, such as catecholborane or zinc borohydride, allows for the selective formation of either syn or anti diastereomers of the corresponding γ-amino-β-hydroxyphosphonates. mdpi.comnih.govrsc.orgrsc.org

The key step in many of these syntheses is the formation of the β-ketophosphonate moiety. One reported method involves the treatment of N-protected amino methyl esters with the lithium salt of a methylphosphonate, such as dimethyl methylphosphonate, at low temperatures. rsc.org Another approach detailed in a comprehensive review involves the addition of a cuprate (B13416276) phosphonate to an acid chloride oxazolidinone, which was specifically applied to the synthesis of (R)-4-oxo-5-phosphononorvaline. rsc.org

The table below summarizes key methodological advancements in the construction of the phosphonorvaline scaffold and related structures.

| Starting Material | Key Transformation | Reagents | Product | Yield | Reference |

| (R)-Aspartic acid | Four-step synthesis | Not fully detailed in abstract | (R)-4-Oxo-5-phosphononorvaline | 31% | thieme-connect.com |

| N-benzyl amino methyl esters | Formation of β-ketophosphonate | Lithium salt of dimethyl methylphosphonate | N-benzylamino-β-ketophosphonates | Excellent | rsc.org |

| γ-N-benzylamino-β-ketophosphonates | Diastereoselective reduction | Catecholborane (CB) in THF | syn-γ-N-benzylamino-β-hydroxyphosphonates | High diastereoselectivity | mdpi.com |

| γ-N-benzylamino-β-ketophosphonates | Diastereoselective reduction | Zn(BH₄)₂ | anti-γ-amino-β-hydroxyphosphonates | High diastereoselectivity | nih.govrsc.orgrsc.org |

| Acid chloride oxazolidinone | Addition of cuprate phosphonate | Cuprate phosphonate | (R)-4-Oxo-5-phosphononorvaline | Not specified | rsc.org |

These methodologies highlight the progress in synthesizing this compound and its analogues, with a strong emphasis on stereochemical control. The ability to start from common chiral pool amino acids and selectively introduce the phosphonate and ketone functionalities has been crucial for accessing these important NMDA receptor antagonists. nih.govresearchgate.netacs.org The development of diastereoselective reduction techniques has further expanded the accessible range of related compounds, allowing for detailed structure-activity relationship studies. mdpi.comnih.govrsc.orgrsc.org

Structure Activity Relationship Sar and Ligand Design Principles for 4 Oxo 5 Phosphononorvaline Derivatives

Elucidation of Pharmacophoric Requirements for NMDA Receptor Affinity

The affinity of 4-oxo-5-phosphononorvaline derivatives for the NMDA receptor is dictated by a specific arrangement of key chemical features, collectively known as a pharmacophore. These essential components include a terminal acidic group, a basic amino group, and a specific backbone structure.

A crucial element for potent NMDA receptor antagonism is the presence of a terminal phosphonic acid group. This group is believed to mimic the γ-carboxylate of the endogenous agonist, glutamate (B1630785), and engage in critical interactions within the glutamate binding site of the NMDA receptor. scispace.com Molecular modeling studies of various phosphono amino acid antagonists suggest a dedicated binding pocket for this phosphonate (B1237965) moiety. nih.gov

The α-amino acid portion of the molecule is another fundamental pharmacophoric feature. The positively charged amino group and the carboxylate group are essential for anchoring the ligand within the receptor's binding site through ionic interactions.

The introduction of a ketone at the C4 position of the norvaline backbone was a key discovery leading to (R)-4-oxo-5-phosphononorvaline. lookchem.com This modification, compared to the parent compound 2-amino-5-phosphonopentanoic acid (AP5), was found to maintain potent antagonist activity. lookchem.com The ketone's ability to potentially enolize has been suggested as a factor contributing to its activity. lookchem.com

Pharmacophore models for competitive NMDA receptor antagonists generally highlight the importance of the spatial relationship between the acidic and basic groups. These models serve as a valuable tool in the rational design of new derivatives with enhanced affinity. nih.govebi.ac.uk

Impact of Stereochemical Configuration on Receptor Binding and Functional Activity

The three-dimensional arrangement of atoms, or stereochemistry, is a critical determinant of the biological activity of this compound derivatives. Research has unequivocally demonstrated that the NMDA receptor binding site is highly stereoselective.

The antagonist activity of this compound resides almost exclusively in the (R)-enantiomer. lookchem.comresearchgate.net The corresponding (S)-enantiomer is significantly less active, highlighting the precise conformational requirements of the NMDA receptor's glutamate binding site. This stereoselectivity underscores the importance of asymmetric synthesis in the development of potent antagonists of this class. researchgate.netrsc.orgresearchgate.net

The following table summarizes the binding affinities of (R)- and (S)-4-oxo-5-phosphononorvaline, demonstrating the profound impact of stereochemistry on NMDA receptor binding.

| Compound | Stereochemistry | NMDA Receptor Binding Affinity (Ki, nM) |

| This compound | (R) | 109 lookchem.com |

| This compound | (S) | >100,000 lookchem.com |

This table is interactive. You can sort the data by clicking on the column headers.

The rigid and well-defined orientation of the pharmacophoric groups in the (R)-enantiomer allows for optimal interaction with the amino acid residues within the binding pocket, leading to high-affinity binding and effective antagonism. Any deviation from this specific stereochemical configuration, as seen in the (S)-enantiomer, results in a dramatic loss of potency.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR models exclusively for this compound derivatives are not extensively reported, the principles of QSAR have been widely applied to the broader class of competitive NMDA receptor antagonists, providing valuable insights for predictive design. rsc.orgresearchgate.netresearchgate.netubbcluj.romdpi.comnih.gov

QSAR studies on competitive NMDA antagonists typically involve the calculation of various molecular descriptors that quantify different aspects of a molecule's structure, such as its electronic properties, hydrophobicity, and steric features. These descriptors are then used to build a mathematical model that can predict the biological activity of new, unsynthesized compounds.

For phosphonate-containing antagonists, key descriptors often relate to:

Electronic properties: The charge distribution on the phosphonate and amino acid moieties is critical for receptor interaction.

Steric parameters: The size and shape of the molecule, including the length of the carbon chain, influence how well the ligand fits into the binding site.

By developing robust QSAR models, it is possible to virtually screen libraries of potential derivatives and prioritize the synthesis of those with the highest predicted affinity and desired selectivity profile. This approach can significantly accelerate the drug discovery process by reducing the need for extensive and time-consuming synthetic efforts. researchgate.netresearchgate.netnih.gov

Optimization of Receptor Selectivity Profiles

While (R)-4-oxo-5-phosphononorvaline is a potent NMDA receptor antagonist, achieving selectivity for specific subtypes of the NMDA receptor is a major goal in modern drug design to minimize potential side effects. nih.govahajournals.org NMDA receptors are heterotetrameric complexes typically composed of two GluN1 subunits and two GluN2 subunits. The GluN2 subunit exists in four different isoforms (GluN2A, GluN2B, GluN2C, and GluN2D), which confer distinct pharmacological and physiological properties to the receptor complex. nih.gov

(R)-4-oxo-5-phosphononorvaline demonstrates high selectivity for the NMDA receptor over other glutamate receptors, such as the AMPA and kainate receptors. lookchem.com However, its selectivity profile across the different NMDA receptor subtypes is an area of ongoing investigation. Research suggests that it acts as a selective antagonist of the NMDA receptor. nih.gov

The optimization of selectivity for specific GluN2 subunits often involves modifications to the antagonist's structure that can exploit the subtle differences in the amino acid composition of the glutamate binding site across different subtypes. For instance, introducing bulky or specific functional groups can lead to preferential binding to one subtype over another. nih.govplos.orgunimi.it While (R)-4-oxo-5-phosphononorvaline itself may not possess significant subtype selectivity, it serves as a valuable scaffold for the design of new analogs with improved selectivity profiles. The following table provides a general overview of the selectivity of (R)-4-oxo-5-phosphononorvaline.

| Receptor | Activity |

| NMDA Receptor | Potent Antagonist lookchem.com |

| AMPA Receptor | Inactive lookchem.com |

| Kainate Receptor | Inactive lookchem.com |

This table is interactive. You can sort the data by clicking on the column headers.

Future research in this area will likely focus on the synthesis and pharmacological evaluation of this compound derivatives with modifications aimed at enhancing their affinity for specific GluN2 subunits, thereby paving the way for more targeted therapeutic interventions.

Preclinical Efficacy and Pharmacological Proof of Concept in Animal Models

Neuroprotective Effects in Experimental Models of Cerebral Ischemia

The neuroprotective potential of 4-Oxo-5-phosphononorvaline, a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, has been investigated in experimental models of stroke. ahajournals.org During an ischemic event, excessive release of the excitatory neurotransmitter glutamate (B1630785) leads to over-activation of NMDA receptors, causing a massive influx of calcium ions into neurons. ahajournals.org This process triggers a cascade of enzymatic reactions that result in irreversible neuronal damage. ahajournals.org Consequently, NMDA antagonists are studied for their ability to mitigate this excitotoxic damage. ahajournals.org

A key preclinical study evaluated the efficacy of (R)-4-oxo-5-phosphononorvaline (also referred to as MDL-100,453) in a rat model of focal cerebral ischemia. ahajournals.org The model, induced by the intraluminal suture middle cerebral artery occlusion (MCAO) method, is a widely used technique to mimic the conditions of human stroke without the need for a craniotomy. ahajournals.orgfrontiersin.org In this study, the compound's ability to reduce the volume of infarcted brain tissue was assessed. A significant neuroprotective effect was observed, particularly with post-ischemic administration, which is a critical factor for potential clinical relevance. ahajournals.org The study demonstrated a statistically significant reduction in the mean corrected infarct volume in the group that received both an initial bolus and a subsequent 24-hour infusion of the compound compared to the placebo group. ahajournals.org

Table 1: Effect of (R)-4-Oxo-5-phosphononorvaline (MDL-100,453) on Infarct Volume in a Rat MCAO Model Data sourced from a study on focal cerebral ischemia. ahajournals.org

| Treatment Group | Description | Corrected Infarct Volume (mm³) (Mean ± SEM) |

|---|---|---|

| Saline-Saline (S-S) | Placebo Bolus + Placebo Infusion | 194.4 ± 10.7 |

| Saline-MDL (S-M) | Placebo Bolus + MDL-100,453 Infusion | 150.6 ± 29.4 |

| MDL-Saline (M-S) | MDL-100,453 Bolus + Placebo Infusion | 180.1 ± 23.8 |

| MDL-MDL (M-M) | MDL-100,453 Bolus + MDL-100,453 Infusion | 104.2 ± 25.7 |

Evaluation in Animal Models of Traumatic Brain Injury

Traumatic brain injury (TBI) is studied in animals using various models that replicate different aspects of human head trauma. nih.gov Widely used models include the fluid percussion injury (FPI), controlled cortical impact (CCI), and weight-drop impact acceleration models. frontiersin.orgmdpi.com The FPI model induces injury via a fluid pulse onto the exposed dura, and can be adjusted to create midline, parasagittal, or lateral injuries. nih.govfrontiersin.org The CCI model uses a pneumatically driven impactor to directly strike the cortex, allowing for precise control over the depth and velocity of the injury. mdpi.com These models are crucial for understanding the complex molecular cascades and pathophysiological events, such as cortical contusions and diffuse axonal injury, that follow a head trauma. nih.govmdpi.com A review of available scientific literature did not yield specific preclinical studies on the evaluation of this compound in these established animal models of TBI.

Assessment in Preclinical Models of Neurodegenerative Disorders

Neurodegenerative disorders such as Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD) are characterized by the progressive loss of structure and function of neurons. nih.govfrontiersin.org Animal models are essential for studying the underlying mechanisms, which often include protein misfolding and aggregation, oxidative stress, and neuroinflammation. frontiersin.orgmdpi.com For example, AD models often involve transgenic mice that overexpress proteins like amyloid-beta to mimic the formation of neuritic plaques seen in the human disease. mdpi.com Similarly, models for other neurodegenerative conditions aim to replicate key pathological features to test potential therapeutic interventions. nih.gov Based on a review of published research, there were no specific preclinical assessments found that detailed the effects of this compound in animal models of neurodegenerative disorders like Alzheimer's or Huntington's disease.

Investigation of Anticonvulsant Properties in Epilepsy Models

The potential efficacy of new pharmacological agents against seizures is typically evaluated in a battery of rodent epilepsy models. nih.gov Core screening tests include the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. mdpi.com The MES test is considered a model for generalized tonic-clonic seizures, while the scPTZ test is used to identify compounds effective against non-convulsive or absence seizures. mdpi.comnih.gov Another important model is electrical kindling, where repeated application of a sub-convulsive electrical stimulus leads to a lasting state of seizure susceptibility, mimicking aspects of epileptogenesis (the development of epilepsy). nih.gov This unique profile of activity across different models helps to characterize a compound's potential clinical utility. nih.gov A thorough literature review did not identify any investigations into the anticonvulsant properties of this compound in these standard preclinical epilepsy models.

Modulation of Motor Deficits in Experimental Parkinsonian Syndromes

Animal models of Parkinson's disease (PD) are designed to reproduce the cardinal pathological features of the disorder, namely the degeneration of dopaminergic neurons in the substantia nigra pars compacta and the resulting motor impairments. nih.govconductscience.com Neurotoxin-based models are widely employed for this purpose. nih.gov The unilateral injection of 6-hydroxydopamine (6-OHDA) into the rat brain leads to progressive damage of catecholaminergic neurons through oxidative stress. scantox.com In mice, systemic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) causes a selective loss of dopaminergic neurons, mimicking key aspects of PD. scantox.com The resulting motor deficits, such as akinesia and bradykinesia, are then quantified using a range of behavioral tests, including the cylinder test, stepping test, and pole test, to assess the efficacy of potential therapeutic agents. nih.govscantox.com A review of the scientific literature did not yield studies focused on the modulation of motor deficits by this compound within these established experimental parkinsonian models.

Analytical and Biophysical Methodologies in 4 Oxo 5 Phosphononorvaline Research

Radioligand Binding Assays for Receptor Affinity Determination (Ki, IC50)

Radioligand binding assays are a cornerstone for quantifying the affinity of a compound for a specific receptor. giffordbioscience.com In the context of 4-Oxo-5-phosphononorvaline, which is known to be a competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor complex, these assays are used to determine its binding affinity for the glutamate (B1630785) binding site. acs.orgebi.ac.uk

The primary experiment is the competitive binding assay. giffordbioscience.com This involves incubating a preparation of membranes containing the target receptor (e.g., from brain tissue rich in NMDA receptors) with a fixed concentration of a radiolabeled ligand (a "hot" ligand, such as [³H]-glutamate or a specific [³H]-labeled NMDA antagonist) and varying concentrations of the unlabeled test compound, in this case, this compound (the "cold" ligand). giffordbioscience.comrevvity.com

From the resulting data, two key parameters are derived:

IC50 (Inhibitory Concentration 50%): This is the concentration of this compound required to displace 50% of the radiolabeled ligand from the receptors. revvity.com It is determined experimentally by plotting the percentage of radioligand binding against the concentration of the competing compound.

Ki (Inhibition Constant): This value represents the intrinsic binding affinity of the unlabeled ligand for the receptor. It is a more absolute measure than the IC50 because it is calculated from the IC50 value while accounting for the concentration and affinity (Kd) of the radioligand used in the assay. giffordbioscience.com The relationship is described by the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. giffordbioscience.com

These assays are typically performed in a filtration format, where the reaction mixture is passed through a filter to separate the receptor-bound radioligand from the unbound radioligand. The radioactivity trapped on the filter is then measured to quantify the level of binding. giffordbioscience.com Through this methodology, the high affinity of this compound for the NMDA receptor is quantitatively established.

| Parameter | Description | Application to this compound |

| IC50 | The concentration of a competing ligand that displaces 50% of a specific radioligand from its receptor. revvity.com | Measures the potency of this compound in displacing a known NMDA receptor radioligand. |

| Ki | The inhibition constant for a competing ligand; the intrinsic affinity of the ligand for the receptor. revvity.com | Provides a standardized measure of the binding affinity of this compound for the NMDA receptor, independent of assay conditions. giffordbioscience.com |

| Kd | The dissociation constant; the concentration of a radioligand at which 50% of the receptors are occupied at equilibrium. | A characteristic of the radioligand used in the assay, necessary for calculating the Ki value of this compound. giffordbioscience.com |

Electrophysiological Techniques for Functional Characterization of Receptor Interactions

While binding assays confirm that a compound interacts with a receptor, electrophysiological techniques are essential for characterizing the functional consequences of that interaction. For this compound, techniques such as patch-clamp recording on neurons or oocytes expressing NMDA receptors are used to demonstrate its antagonist activity.

In a typical experiment, a cell is voltage-clamped, and NMDA receptors are activated by applying their agonist, glutamate (often with a co-agonist like glycine). This activation results in an inward flow of ions (primarily Ca²⁺ and Na⁺), which is measured as an electrical current. To test the effect of this compound, the experiment is repeated in its presence.

As a competitive antagonist, this compound binds to the same site as glutamate but does not activate the receptor. By occupying the binding site, it prevents glutamate from binding and subsequently reduces or abolishes the agonist-induced current. The degree of inhibition is dependent on the concentration of the antagonist. These functional assays confirm that the binding of this compound to the NMDA receptor translates into a functional blockade of receptor activity, solidifying its classification as a selective NMDA receptor antagonist. nih.gov

Chromatographic Methods for Quantitation in Biological Matrices (e.g., LC-Fluorescence)

To understand the pharmacokinetic profile of this compound, it is necessary to measure its concentration in biological fluids and tissues over time. A highly sensitive and specific method using liquid chromatography (LC) with fluorescence detection has been developed for its quantitation in rat plasma and brain dialysate. nih.gov

Due to the compound's lack of a native fluorophore, a pre-column derivatization step is required to make it detectable by fluorescence. nih.govnih.gov The primary amine group of this compound is reacted with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) to yield a highly fluorescent derivative. nih.gov

The derivatized sample is then injected into a reversed-phase high-performance liquid chromatography (RP-HPLC) system. The components of the mixture are separated on a C18 column, and the fluorescent derivative is detected as it elutes. nih.gov This method is robust and sensitive enough to track the drug's concentration in plasma and its penetration into the brain following administration. nih.gov

| Parameter | Specification | Reference |

| Technique | Liquid Chromatography with Fluorescence Detection | nih.gov |

| Sample Pre-treatment | Deproteinization (plasma); Derivatization (plasma, brain dialysate) | nih.gov |

| Derivatizing Agent | 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | nih.gov |

| Chromatography Column | Nova-Pak C18 | nih.gov |

| Detection | Fluorescence | nih.gov |

| Excitation Wavelength | 250 nm | nih.gov |

| Emission Wavelength | 395 nm | nih.gov |

| Biological Matrices | Rat plasma, Rat brain dialysate | nih.gov |

Computational Approaches: Molecular Docking and Dynamics Simulations

Computational methods like molecular docking and molecular dynamics (MD) simulations provide invaluable insights into how this compound interacts with its target receptor at an atomic level. nih.gov

Molecular Docking: This technique predicts the preferred orientation and conformation (the "pose") of a ligand when bound to the active site of a protein. mdpi.com For this compound, docking simulations would be performed using the crystal structure of the NMDA receptor's ligand-binding domain. The simulation would place the molecule into the glutamate binding pocket and score different poses based on factors like electrostatic interactions and hydrogen bonding. This can reveal key interactions, such as the phosphonate (B1237965) group forming salt bridges with positively charged amino acid residues in the binding site, mimicking the interactions of the natural ligand glutamate's gamma-carboxyl group.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to assess the stability of the predicted ligand-receptor complex over time. frontiersin.orgnih.gov An MD simulation calculates the motion of every atom in the system over a period of nanoseconds to microseconds. This provides a dynamic view of the binding, confirming whether the interactions predicted by docking are maintained and revealing the flexibility of both the ligand and the protein. nih.gov These simulations can help validate the binding mode and provide a deeper understanding of the structural basis for the compound's antagonist activity.

Spectroscopic Characterization of Compound and Metabolite Structures

The definitive identification and structural confirmation of this compound and its potential metabolites rely on a suite of spectroscopic techniques. tandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR provides information about the number and chemical environment of protons, while ¹³C-NMR does the same for carbon atoms. For this compound, ³¹P-NMR is particularly crucial for confirming the presence and electronic environment of the phosphonate group.

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight of the compound, which allows for the confirmation of its elemental composition. mdpi.com Tandem MS (MS/MS) fragments the molecule and analyzes the masses of the fragments, providing structural information that can be used to piece together the molecule's structure or identify metabolites where parts of the molecule have been modified.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. mdpi.com In this compound, characteristic absorption bands would be observed for the ketone (C=O stretch), the phosphonate group (P=O and P-O stretches), the carboxylic acid (O-H and C=O stretches), and the amine (N-H bend).

UV-Visible Spectroscopy: While less structurally informative for this compound, UV-Vis spectroscopy can be used for quantitative analysis if a suitable chromophore is present or has been added through derivatization. mdpi.com

| Technique | Purpose | Key Structural Features Identified |

| NMR Spectroscopy | Elucidates the complete chemical structure and connectivity of atoms. | C-H framework, chemical environments of all atoms, presence and environment of the phosphorus atom. |

| Mass Spectrometry | Determines molecular weight and fragmentation patterns. | Confirms molecular formula and helps in structural elucidation of the parent compound and metabolites. mdpi.com |

| Infrared Spectroscopy | Identifies functional groups present in the molecule. | Ketone (C=O), Phosphonate (P=O), Carboxylic Acid (COOH), Amine (NH₂) groups. mdpi.com |

Application in Enzyme Mechanism Probing (as a scaffold or related analogue)

Beyond its role as an NMDA receptor antagonist, this compound serves as a valuable tool for studying enzyme mechanisms, particularly as a potent and competitive inhibitor of glutamate dehydrogenase. ontosight.ai This enzyme is critical for the metabolism of the neurotransmitter glutamate. ontosight.ai

By acting as a competitive inhibitor, this compound binds to the active site of glutamate dehydrogenase, preventing the natural substrate from binding. This property allows researchers to use it as a probe to:

Study the Active Site: The structural requirements for a molecule to inhibit the enzyme provide clues about the size, shape, and chemical nature of the enzyme's active site.

Investigate the Catalytic Mechanism: As a substrate analogue, it can help in understanding the binding step of the enzymatic reaction. The phosphonate group is often used to mimic the tetrahedral transition state of reactions involving carboxylates, making phosphonate-containing compounds like this one useful as transition-state analogue inhibitors for various enzymes. researchgate.net

Explore Metabolic Pathways: By inhibiting glutamate dehydrogenase, the compound can be used in biochemical studies to investigate the consequences of blocking this specific step in glutamate metabolism. ontosight.ai

The use of phosphonic and phosphinic acid derivatives as enzyme inhibitors is a well-established strategy in medicinal chemistry and enzymology to probe the function and mechanism of enzymes of medical importance. researchgate.net

Emerging Research Directions and Future Perspectives on 4 Oxo 5 Phosphononorvaline

Design and Synthesis of Advanced Analogues with Enhanced Pharmacological Properties

The foundational structure of 4-oxo-5-phosphononorvaline has served as a template for the design and synthesis of new derivatives with potentially improved pharmacological profiles. rsc.org Research has focused on modifying the core molecule to enhance potency, selectivity, and pharmacokinetic properties.

A key synthetic route was developed via a convergent procedure starting from (D)-aspartic acid. rsc.org This allowed for the creation of the β-keto phosphonate (B1237965) structure identified as a potent ligand for the NMDA receptor. rsc.org Building on this, researchers have explored various modifications. For instance, the synthesis of oxime derivatives, including the O-benzyloxime analogue, demonstrated that bulky substitutions at the oxo position could be well-tolerated, resulting in compounds that were essentially equipotent with the parent compound. researchgate.net Other modifications have included the creation of methyl and ethyl esters of this compound. google.com

These synthetic strategies highlight a systematic approach to exploring the structure-activity relationships (SAR) of this class of compounds. The goal is to develop analogues with optimized characteristics, such as increased blood-brain barrier penetration or altered receptor binding kinetics. ebi.ac.uk

Table 1: Synthesized Analogues of this compound This table is interactive. You can sort and filter the data.

| Analogue Name | Modification Type | Reported Finding | Reference |

|---|---|---|---|

| O-benzyloxime derivative | Substitution at the oxo group | Found to be essentially equipotent with the parent compound. | researchgate.net |

| Methylated analogues | Methylation | Led to antagonists with reduced binding potency. | researchgate.net |

| R-4-oxo-5-phosphononorvaline methyl ester | Esterification | Listed as a derivative in patent literature. | google.com |

| R-4-oxo-5-phosphononorvaline ethyl ester | Esterification | Listed as a derivative in patent literature. | google.com |

| 4-(Hydroxyimino)-5-phosphononorvaline | Oxime formation | Listed as a derivative in patent literature for neurological conditions. | google.com |

| 4-(Methoxyimino)-5-phosphononorvaline | Oxime ether formation | Listed as a derivative in patent literature for neurological conditions. | google.com |

Identification of Novel Molecular Targets and Off-Target Interactions

The primary molecular target of this compound is the glutamate (B1630785) binding site on the NMDA receptor complex. ebi.ac.ukacs.orgnih.gov Its antagonistic action at this site prevents excessive neuronal excitation, which is implicated in various neuropathological conditions. ontosight.ai Molecular modeling studies have been employed to develop pharmacophore models for both NMDA receptor agonists and antagonists, helping to explain the binding interactions and affinity of compounds like this compound. ebi.ac.uk

A critical area of ongoing research is the identification of potential off-target interactions. Off-target effects occur when a compound binds to unintended biological molecules, which can lead to unexpected side effects or provide new therapeutic opportunities. abyntek.comdovepress.com While the primary activity of this compound is well-characterized at the NMDA receptor, a comprehensive screening against a broad panel of other receptors, enzymes, and ion channels is a logical next step. Understanding the off-target profile is essential for advancing any compound towards clinical consideration, ensuring its safety and specificity. dovepress.com Techniques such as computational screening and experimental binding assays are crucial for this purpose.

Strategic Integration of this compound in Polypharmacology Research

Polypharmacology is an emerging paradigm in drug discovery that focuses on designing single chemical entities that can modulate multiple biological targets simultaneously. This approach is particularly relevant for complex multifactorial diseases, such as many neurological and neuropsychiatric disorders.

Given its well-defined role as an NMDA receptor antagonist, this compound and its advanced analogues are prime candidates for strategic integration into polypharmacology research. For instance, in diseases like epilepsy, where multiple neurotransmitter systems can be dysregulated, a compound that combines NMDA receptor antagonism with activity at other targets (e.g., GABA receptors or voltage-gated ion channels) could offer a more comprehensive therapeutic effect. Research has already explored the effects of NMDA antagonists in conjunction with compounds acting on the serotonin (B10506) system, indicating the potential for multi-target approaches. nih.gov The chemical scaffold of this compound could be rationally modified to incorporate pharmacophores that interact with other desired targets, creating novel multi-target ligands.

Contribution to Understanding Excitatory Amino Acid Pathophysiology

Excitatory amino acids, primarily glutamate, are fundamental for normal brain function, but their over-activation can lead to excitotoxicity, a process implicated in acute brain injury (e.g., from stroke or trauma) and chronic neurodegenerative diseases. ontosight.ainih.gov The NMDA receptor plays a central role in mediating these excitotoxic processes. nih.gov

As a selective and competitive NMDA receptor antagonist, this compound has served as an invaluable research tool for elucidating the specific contributions of NMDA receptor over-activation to neuronal damage. ontosight.ainih.gov By using this compound to block NMDA receptors in experimental models, researchers can dissect the molecular cascades involved in excitotoxicity. Studies have shown its potential in preventing neuronal damage by reducing excessive glutamate levels in the brain. ontosight.ai Its potent anticonvulsant activity in models like maximal electroshock (MES) seizures further underscores its utility in studying the pathophysiology of epilepsy. ucdavis.edu

Unexplored Applications in Neuropsychiatric Disorder Models

While initial research focused on neuroprotection and epilepsy, the role of NMDA receptors in modulating mood, anxiety, and psychosis suggests that antagonists like this compound may have unexplored applications in neuropsychiatric disorders. nih.gov The glutamatergic system is increasingly recognized as a key player in the pathophysiology of conditions like depression and anxiety. mdpi.com

Preclinical studies have already provided hints of this potential. In a model of separation-induced ultrasonic vocalizations in rat pups, a measure of anxiety, this compound demonstrated potential anxiolytic effects. nih.gov Given that many neuropsychiatric disorders are complex and involve imbalances in multiple neurotransmitter systems, the ability to modulate the key excitatory pathway with this compound is of significant interest. scholasticahq.com Future research could involve testing this compound and its next-generation analogues in a wider array of established animal models for depression, psychosis, and other psychiatric conditions to fully explore their therapeutic potential. nih.gov

Advanced Bioengineering and Synthetic Biology Platforms for Compound Optimization

Synthetic biology and bioengineering offer powerful new platforms for the production and optimization of complex chemical compounds. nih.govfrontiersin.org These approaches involve the design and construction of novel biological parts, devices, and systems, such as engineering microbial cell factories to produce valuable chemicals. aiche.org

For a compound like this compound, these platforms present several future opportunities. While currently produced via chemical synthesis, it may be possible to develop biocatalytic or whole-cell fermentation processes for its manufacture. rsc.orgaiche.org This could involve:

Enzyme Engineering: Identifying or engineering enzymes (e.g., transaminases, dehydrogenases) that can perform key steps in the synthesis with high stereoselectivity, potentially simplifying the manufacturing process.

Metabolic Engineering: Creating a microbial host (like E. coli) with an engineered metabolic pathway that converts a simple feedstock (like glucose) into this compound or a key precursor. aiche.org

In Vitro Systems: Using cell-free synthetic systems containing a cascade of purified enzymes to produce the target compound, offering high purity and control over the reaction. sciepublish.com

These advanced platforms could not only lead to more sustainable and cost-effective production methods but also facilitate the rapid generation of new analogues for screening by incorporating novel engineered enzymes into the biosynthetic pathway. nih.gov

Q & A

Q. How can researchers design a structure-activity relationship (SAR) study to improve the blood-brain barrier (BBB) permeability of 4-Oxo-5-phosphonorvaline derivatives?

- Methodological Answer : SAR studies focus on modifying the phosphonate group (e.g., ester prodrugs) or introducing lipophilic substituents. BBB permeability is assessed via:

- Parallel artificial membrane permeability assay (PAMPA-BBB).

- In situ brain perfusion in rodents.

- Molecular descriptors (e.g., polar surface area <90 Å) are optimized using QSAR models (e.g., Schrödinger’s QikProp) .

Methodological Frameworks for Research Design

- FINER Criteria : Ensure questions are Feasible (e.g., accessible NMR facilities), Interesting (novel NMDA modulation mechanisms), Novel (unexplored enantiomer effects), Ethical (animal model alternatives), and Relevant (neurodegenerative therapy applications) .

- PICOT for In Vivo Studies : Population (e.g., Sprague-Dawley rats), Intervention (dose range), Comparison (AP5 control), Outcome (IC, BBB penetration), Time (acute vs. chronic exposure) .

Data Presentation : Include tables comparing IC values across receptor subtypes and spectral data (NMR shifts) for structural analogs. Use appendices for raw datasets (e.g., cytotoxicity dose-response curves) to maintain clarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.